4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core linked to a pyridin-2-yl group substituted with a 5-cyclopropyl-1,2,4-oxadiazole moiety. The phenylpiperazine segment is a common pharmacophore in CNS-targeting agents, suggesting possible neuropharmacological applications .
Properties
IUPAC Name |
4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-21(23-17-4-2-1-3-5-17)27-12-10-26(11-13-27)18-9-8-16(14-22-18)19-24-20(29-25-19)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJVVWDBDHHROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Analogues
Key analogues are compared below based on structural motifs, substituents, and biological implications:
Table 1: Comparative Analysis of Structural Analogues
*Calculated using formula C₁₉H₂₁N₇O₂.
Key Differentiators
Substituent Effects :
- The cyclopropyl group in the target compound offers a balance of lipophilicity and metabolic stability compared to bulkier groups like trifluoromethyl () or electron-withdrawing chlorine ().
- Piperazine-carboxamide vs. Pentanamide : The shorter carboxamide linker in the target compound may enhance rigidity and receptor binding compared to the flexible pentanamide chain in 11c ().
Biological Implications: Neuroinflammatory Targets: Compound 32 () shares the oxadiazole motif but lacks the piperazine-carboxamide, suggesting divergent targets (GSK-3β vs. Antimalarial vs. CNS Activity: The trifluoromethyl-oxadiazole in ’s compound enhances parasite membrane penetration, whereas the target compound’s phenylpiperazine may favor blood-brain barrier crossing .
Synthetic Yields :
Research Findings and Pharmacological Considerations
Metabolic Stability
- The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to methyl or trifluoromethyl groups, as seen in ’s simpler pyridinyl-oxadiazoles .
- Piperazine derivatives are prone to N-dealkylation, but the phenylcarboxamide may sterically hinder this pathway, enhancing half-life .
Binding Affinity Predictions
Therapeutic Potential
- Neuropathic Pain : highlights substituted oxadiazole-benzoic acids for neuropathic pain, aligning with the target compound’s structural motifs .
- Kinase Inhibition : The pyridinyl-piperazine scaffold in ’s carbamoyl-chlorine derivative implies kinase inhibition, a plausible secondary target for the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
